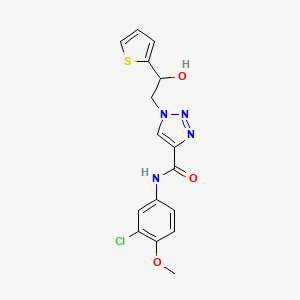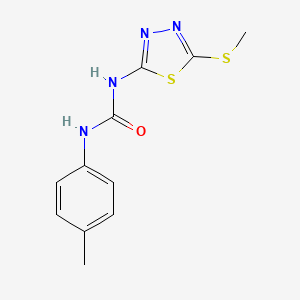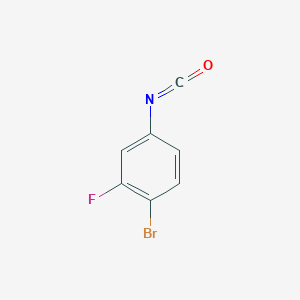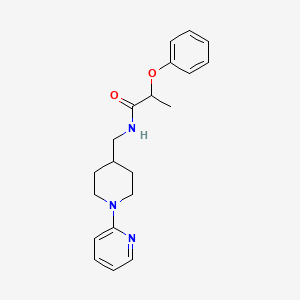
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-ethoxyphenyl)-2-phenylacetamide, commonly referred to as CEPPA, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. CEPPA is a versatile molecule with a wide range of applications, including being a key intermediate in the synthesis of drugs such as the anti-inflammatory drug celecoxib. CEPPA is also used in the synthesis of other compounds, including dyes and pigments, as well as being a key intermediate in the synthesis of certain pesticides.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Herbicide Degradation
Research by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which are structurally related to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide. This study identifies the metabolic pathways and liver microsomal enzymes involved in herbicide degradation.
Synthesis and Antimicrobial Properties
Jayadevappa et al. (2012) synthesized novel compounds structurally similar to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide and assessed their antimicrobial properties. This research contributes to the understanding of the antimicrobial potential of such compounds.
Electrochemical Studies
Pasciak et al. (2014) focused on the electrochemical reduction of 2-chloro-N-phenylacetamides. Their research provides insights into the chemical behavior and reactivity of these compounds under electrochemical conditions.
Structural Analysis and Supramolecular Assembly
Nayak et al. (2014) explored the structures of halogenated N,2-diarylacetamides, closely related to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide. This study highlights the molecular conformations and supramolecular assembly of these compounds.
Biodegradation of Related Herbicides
Wang et al. (2015) investigated the biodegradation of acetochlor, a compound related to 2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide. This research is significant for understanding the environmental fate and microbial degradation of chloroacetamide herbicides.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-14-11-7-6-10-13(14)18-16(19)15(17)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVWTFFXLMQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethoxyphenyl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2379487.png)
![3-Chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2379489.png)


![2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2379493.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)

![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)

![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)

![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)
